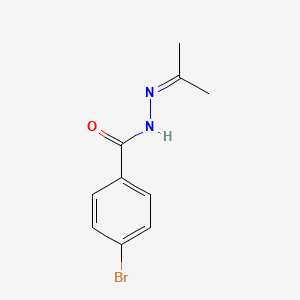![molecular formula C26H28Cl2N2O2 B11528740 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11528740.png)
2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is a synthetic organic compound characterized by the presence of a diazinane ring substituted with dichlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane typically involves a multi-step process. One common method includes the reaction of 2,6-dichlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired diazinane compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted diazinane derivatives .
Scientific Research Applications
2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane
- 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-oxadiazine
- 2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-thiazine
Uniqueness
2-(2,6-Dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H28Cl2N2O2 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane |
InChI |
InChI=1S/C26H28Cl2N2O2/c1-31-21-11-7-19(8-12-21)17-29-15-4-16-30(18-20-9-13-22(32-2)14-10-20)26(29)25-23(27)5-3-6-24(25)28/h3,5-14,26H,4,15-18H2,1-2H3 |
InChI Key |
ZCZTVVKEVMAISE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C=CC=C3Cl)Cl)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-amino-5,5-dimethyl-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B11528660.png)
![2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11528672.png)


![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxyphenyl 2-fluorobenzoate](/img/structure/B11528694.png)
![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-phenylmethylidene]aniline](/img/structure/B11528699.png)
![(2Z)-2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11528700.png)
![3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide](/img/structure/B11528703.png)
![(2Z)-2-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11528708.png)
![1-(heptyloxy)-2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B11528709.png)
![Furan, 2-(2,5-dimethyl-3-nitrophenyl)-5-[(2-naphthylimino)methyl]-](/img/structure/B11528715.png)
![5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one](/img/structure/B11528727.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11528736.png)
![2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-methylbut-3-YN-2-YL)acetamide](/img/structure/B11528738.png)
